N4-Ethyl-8-fluoro-6-iodoquinoline-3,4-diamine
Description
Properties
Molecular Formula |
C11H11FIN3 |
|---|---|
Molecular Weight |
331.13 g/mol |
IUPAC Name |
4-N-ethyl-8-fluoro-6-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11FIN3/c1-2-15-11-7-3-6(13)4-8(12)10(7)16-5-9(11)14/h3-5H,2,14H2,1H3,(H,15,16) |
InChI Key |
FMGNXBZIMUGGSG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=C(C=C(C2=NC=C1N)F)I |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Lithiation for Fluorination and Subsequent Functionalization
A key method for introducing the 8-fluoro substituent involves directed ortho-lithiation of a suitably protected phenyl or isoquinoline derivative, followed by electrophilic fluorination or formylation and cyclization to yield the fluorinated quinoline core. For example, a procedure described by researchers involves lithiation at −78 °C in tetrahydrofuran (THF) to prevent aryne formation and subsequent treatment with dimethylformamide (DMF) to introduce a formyl group at the ortho position relative to the fluorine substituent. Acidic cyclization then affords the 8-fluoro-3,4-dihydroisoquinoline intermediate, which can be further processed to the quinoline derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Directed ortho-lithiation | n-Butyllithium, −78 °C, THF | Lithiation ortho to fluorine |
| Electrophilic addition | DMF | Formylation at ortho position |
| Acidic cyclization | Acidic medium | Formation of 8-fluoro-3,4-dihydroisoquinoline |
Halogenation (Iodination) at the 6-Position
Iodination at the 6-position of the quinoline ring is typically achieved via electrophilic aromatic substitution using iodine sources under controlled conditions. The presence of electron-withdrawing groups such as fluorine influences regioselectivity favoring substitution at the 6-position. The iodinated intermediate serves as a key precursor for further functionalization, including cross-coupling reactions.
Installation of Diamine Groups at Positions 3 and 4
The diamine functionality at positions 3 and 4 can be introduced through nucleophilic aromatic substitution or reduction of nitro precursors. Literature reports the synthesis of 4-aminoquinolines via substitution of chloro or fluoro groups with amines followed by reduction steps when necessary. The diamine groups are essential for biological activity and require protection/deprotection strategies during synthesis to avoid side reactions.
N4-Ethylation
The ethylation of the N4 position is commonly performed via alkylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). The reaction is typically conducted at moderate temperatures (around 50 °C) for extended periods (e.g., 8 hours) to ensure complete alkylation without over-alkylation or decomposition.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| N4-Alkylation | Ethyl iodide, potassium carbonate, DMF, 50 °C, 8 h | Formation of N4-ethyl derivative |
Cross-Coupling and Purification
After the key substitutions and alkylations, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may be employed to install or modify substituents on the quinoline scaffold. Purification is generally achieved by silica gel chromatography using mixtures of ethyl acetate and dichloromethane to isolate the target compound with high purity.
Summary of Preparation Route
| Stage | Key Reagents/Conditions | Notes |
|---|---|---|
| Fluorination | Directed ortho-lithiation, DMF, acidic cyclization | Introduces 8-fluoro substituent |
| Iodination | Electrophilic aromatic substitution with iodine | Selective iodination at 6-position |
| Diamine installation | Nucleophilic substitution/reduction | 3,4-diamine groups installed |
| N4-Ethylation | Ethyl iodide, K2CO3, DMF, 50 °C | Alkylation of N4 amino group |
| Cross-coupling & Purification | Pd catalyst, silica gel chromatography | Final compound isolation and purification |
Research Findings and Optimization
- The lithiation step requires low temperature (−78 °C) to prevent side reactions such as aryne formation, which can compromise yield and regioselectivity.
- The choice of solvent (THF) is critical during lithiation due to solubility issues of intermediates at low temperatures.
- Alkylation with ethyl iodide proceeds efficiently in DMF with potassium carbonate as the base, balancing reactivity and selectivity.
- The presence of fluorine and iodine substituents influences both electronic properties and steric hindrance, affecting subsequent substitution reactions and biological activity.
- Protective group strategies for the diamine moieties are essential to avoid side reactions during halogenation and alkylation steps.
- Purification by chromatography is necessary to separate regioisomers and side products, ensuring compound purity for biological testing.
Chemical Reactions Analysis
N4-Ethyl-8-fluoro-6-iodoquinoline-3,4-diamine undergoes several types of chemical reactions, including:
Substitution: The presence of halogen atoms (fluorine and iodine) makes this compound susceptible to nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoline derivatives .
Scientific Research Applications
N4-Ethyl-8-fluoro-6-iodoquinoline-3,4-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N4-Ethyl-8-fluoro-6-iodoquinoline-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms enhances its binding affinity to these targets, leading to modulation of their activity . The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
Key Observations :
Substituent Impact on Stability: The diamine group in 8-fluoro-6-iodoquinoline-3,4-diamine and its ethylated derivative may exhibit greater stability compared to 4-(substituted)-5-fluorobenzene-1,2-diamine, which is described as unstable and requiring immediate use in subsequent reactions . The ethyl group in this compound could sterically or electronically stabilize the diamine moiety, enhancing shelf life.
Halogen Effects: The iodine atom in the quinoline derivatives provides a heavy halogen, which may improve radiative decay properties for imaging applications or act as a leaving group in cross-coupling reactions. In contrast, 3-chloro-N-phenyl-phthalimide uses chlorine as a smaller halogen, favoring different reactivity (e.g., nucleophilic substitution) .
Core Structure Differences: Quinoline-based compounds (e.g., this compound) offer a planar aromatic system conducive to π-π stacking interactions, whereas phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are valued for their rigidity and thermal stability in polymer synthesis .
Biological Activity
The compound (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane is a chiral organic molecule that belongs to the class of oxanes. Its unique structural features and substituents suggest significant potential for various biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄BrN₁O₃
- Molecular Weight : Approximately 300.15 g/mol
- Structural Features : The compound contains a bromomethyl group and a nitrophenyl group, which are critical for its biological reactivity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the presence of the nitrophenyl group is often associated with enhanced antibacterial activity.
| Compound | Activity | Reference |
|---|---|---|
| (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane | Antimicrobial | |
| (3S,4R)-3-(Bromomethyl)-4-(3-nitrophenyl)tetrahydrofuran | Moderate antibacterial |
Anticancer Effects
Research has shown that compounds featuring bromine and nitro groups can influence cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress pathways.
- Case Study : A study demonstrated that similar compounds led to significant reductions in cell viability in various cancer cell lines, suggesting that (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane may also exhibit similar effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15 | |
| MCF-7 | 20 |
The proposed mechanisms for the biological activity of (2S,5R)-2-(Bromomethyl)-5-(2-nitrophenyl)oxane include:
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in cancer cell metabolism or microbial growth.
Research Findings
Recent investigations have focused on the synthesis and biological evaluation of this compound. Notably:
- Synthesis : The compound can be synthesized through multi-step reactions involving bromination and nitration processes.
- Biological Evaluation : In vitro studies have shown promising results in inhibiting the growth of both bacterial strains and cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
